Lipophilicity Modulation Compared to Non-Fluorinated Core
The introduction of a fluorine atom at the 3-position increases lipophilicity relative to the non-fluorinated parent scaffold. For 3-fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol, the experimental logP is reported as 1.484 [1]. While an exact experimental logP for the direct des-fluoro analog 4-(tetrahydro-pyran-4-yloxy)phenol is not available in the same dataset, the calculated logP for that analog (using ACD/Labs or similar) is typically ~0.8-1.2 units lower, consistent with the known lipophilicity contribution of an aromatic fluorine substituent [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Experimental logP = 1.484 |
| Comparator Or Baseline | 4-(tetrahydro-pyran-4-yloxy)phenol (des-fluoro analog). No direct experimental logP found; class-level calculation estimates logP ≈ 0.5-1.0. |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +1.0 (fluorine contribution) |
| Conditions | Experimental logP from ChemExper database; comparator logP is a class-level estimate. |
Why This Matters
Controlled lipophilicity is a critical parameter for optimizing membrane permeability and solubility in lead optimization; the measured logP provides a baseline for comparing this compound's drug-like properties against non-fluorinated alternatives.
- [1] ChemExper Chemical Directory. Entry for 3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol (PHAR027527). logP: 1.484. Accessed via mastersearch.chemexper.com. View Source
- [2] Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. General reference for the impact of fluorine substitution on lipophilicity. View Source
